molecular formula C7H15NO2 B1304912 Piperidinium acetate CAS No. 4540-33-4

Piperidinium acetate

Cat. No. B1304912
CAS RN: 4540-33-4
M. Wt: 145.2 g/mol
InChI Key: RAIYODFGMLZUDF-UHFFFAOYSA-N
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Description

Piperidinium acetate is an organic compound belonging to the family of piperidines, which are characterized by a nitrogen atom bound to four carbon atoms. It is a white, crystalline solid with a melting point of 120-122° C and a boiling point of 222° C. This compound is a versatile compound that has a wide range of applications in the pharmaceutical and chemical industries, as well as in research laboratories. Its uses range from synthesis of complex molecules to providing a source of hydrogen for hydrogenation reactions.

Scientific Research Applications

  • HPLC Method Development for Piperidinium Compounds Research led by Varynskyi, Parchenko, and Kaplaushenko (2017) focused on developing a sensitive and selective high-performance liquid chromatography method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a pharmaceutical ingredient, in injection solutions. This study's significance lies in its contribution to analytical chemistry, particularly in drug quality control (Varynskyi, Parchenko, & Kaplaushenko, 2017).

  • Oxidation of Alcohols by Piperidinium Chlorochromate A study by Sheikh, Sharma, and Kalsotra (2005) explored the efficiency of piperidinium chlorochromate as an oxidizing agent for primary alcohols, turning them into aldehydes. This research is important for organic synthesis, providing insights into the kinetics of alcohol oxidation and their conversion to valuable chemical compounds (Sheikh, Sharma, & Kalsotra, 2005).

  • Synthesis of 3H-Pyrrolizines Using Piperidinium Acetate Li, Yan, Cheng, Kong, Zheng, Wang, and Zhang (2017) utilized this compound as an organocatalyst for synthesizing 5,6-disubstituted 3H-pyrrolizines. The research highlights the catalyst's efficiency in synthesizing these compounds, which have potential applications in pharmaceuticals and materials science (Li et al., 2017).

  • Crystal Structure Analysis of Piperidinium Compounds The crystal and molecular structure of Piperidinium-acet-p-Cl-anilide-chloride was examined by Reck and Bannier (1979). Their research contributes to the field of crystallography, providing detailed information about the structural properties of these compounds, which is crucial for understanding their chemical behavior and potential applications (Reck & Bannier, 1979).

  • Determining Piperidinium Ionic Liquid Cations in Environmental Water Fan and Yu (2017) developed a novel analytical method for determining piperidinium ionic liquid cations in environmental water samples. This research is significant in environmental chemistry, particularly for monitoring and understanding the impact of ionic liquids in aquatic environments (Fan & Yu, 2017).

  • Photoluminescent Metal-Organic Framework with Piperidinium Salts Fan, Zhu, Okamura, Sun, Tang, and Ueyama (2003) reported the synthesis of a 3D pillared metal-organic framework using the piperidinium salt of trimellitic acid. This framework exhibited strong blue luminescence and has potential applications in materials science, particularly in the development of photoluminescent materials (Fan et al., 2003).

  • Ionic Liquid Electrolyte for LiFePO4 Batteries Dong, Zhang, Chen, Lu, and Zhang (2015) synthesized a piperidinium-based ionic liquid and investigated its use as an additive in the electrolyte of LiFePO4 batteries. The study is important for battery technology, as it provides insights into improving electrochemical performance and battery life (Dong et al., 2015).

Safety and Hazards

Piperidinium acetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Future Directions

Piperidinium-functionalized cyclooctene monomers can be easily prepared via the photocatalytic hydroamination of cyclooctadiene with piperidine in a one-pot, two-step process to produce high-performance AAEMs . This suggests potential future directions in the development of high-performance materials using Piperidinium acetate.

Mechanism of Action

Target of Action

Piperidinium acetate, like its close relatives piperidine and piperine, primarily targets cancer cells . It has shown potential as a clinical agent against various types of cancers, including breast, prostate, colon, lung, and ovarian cancers .

Mode of Action

It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

this compound likely affects similar biochemical pathways as piperidine. One key pathway involves the activation of apoptosis in cancer cells. Damage to mitochondrial membrane potential leads to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 . Caspase-3 further triggers proteolytic cleavage of one of its substrates called PARP which induces the activation of apoptosis in cancer cells in a mitochondrial-induced pathway .

Pharmacokinetics

Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting they have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. More research is needed to understand the specific pharmacokinetic properties of this compound.

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and survivability. By regulating crucial signaling pathways and inducing apoptosis, this compound can effectively target and kill cancer cells .

Action Environment

The action of this compound can be influenced by the surrounding chemical environment . For instance, benzyl-substituted piperidinium was found to be much more stable than pyrrolidinium due to its lower ring strain . The introduction of substituent effects at the α-C position was proved to be an effective strategy for enhancing the chemical stability of the piperidinium functional group . This suggests that the efficacy and stability of this compound could be optimized by modifying its chemical structure.

Biochemical Analysis

Biochemical Properties

Piperidinium acetate plays a crucial role in biochemical reactions, particularly as a catalyst in organic synthesis. It has been shown to interact with various enzymes, proteins, and other biomolecules, facilitating reactions such as the Knoevenagel condensation . The nature of these interactions often involves the stabilization of transition states and the provision of a conducive environment for the reaction to proceed efficiently. This compound’s ability to act as a catalyst is attributed to its ionic nature, which allows it to interact with charged intermediates and enhance reaction rates .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in the cellular environment can lead to alterations in the expression of genes involved in metabolic pathways, thereby impacting cellular function. Additionally, this compound has been shown to modulate cell signaling pathways, which can result in changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and affecting cellular metabolism . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. This compound has been shown to be relatively stable under various conditions, but its degradation products can also have significant effects on cellular processes . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to affect pathways related to energy metabolism, such as glycolysis and the tricarboxylic acid cycle. By interacting with key enzymes in these pathways, this compound can alter the flow of metabolites and impact overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within cells can affect its activity and function, as it may be concentrated in specific cellular compartments where it can exert its effects more effectively .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy metabolism and other mitochondrial functions . Its localization can also affect its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

piperidin-1-ium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYODFGMLZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1CC[NH2+]CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196501
Record name Piperidinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4540-33-4
Record name Piperidinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4540-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidinium acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is piperidinium acetate primarily used for in organic synthesis?

A1: this compound is primarily utilized as a catalyst in organic synthesis. [, , , , , , , , , , , , , , , , , , , ] It demonstrates efficacy in a wide range of reactions, notably Knoevenagel condensations.

Q2: How does this compound function as a catalyst in Knoevenagel condensations?

A2: this compound acts as a base catalyst in Knoevenagel condensations. It deprotonates the active hydrogen compound, generating a carbanion that subsequently attacks the carbonyl group of an aldehyde or ketone. [, , , , , , , , , , , , ] This leads to the formation of a carbon-carbon double bond, characteristic of the Knoevenagel product.

Q3: What are the advantages of using this compound as a catalyst in organic synthesis?

A3: this compound offers several benefits as a catalyst: * Mild Reaction Conditions: Reactions often proceed effectively at room temperature or under mild heating. [, , ] * High Selectivity: this compound can exhibit regioselectivity in reactions like the alkylation of 5-hydroxyquinizarin, favoring specific isomers depending on the reaction conditions. [, ] * Improved Yields: Its use has led to increased yields in various reactions compared to alternative methods. [, , ] * Environmentally Benign: Considered a relatively environmentally friendly catalyst. []

Q4: Can you provide specific examples of reactions where this compound has shown promising results?

A4: Here are some noteworthy examples: * Synthesis of Estra-4,9-diene-3,17-dione: this compound facilitates a crucial domino cyclization step in the synthesis of this important pharmaceutical intermediate. [] * Thioalkylation of Meldrum's Acid: It catalyzes the formation of protected alkylidene derivatives of isopropylidene malonate via thioalkylation. [, ] * Synthesis of 6-Aminopyridine-3,5-dicarbonitrile Derivatives: this compound promotes a one-pot reaction involving Knoevenagel condensation and subsequent cyclization with N-substituted 2-cyanoacetamide. [] * Preparation of (3E,5Z)-Alkadienyl Systems: It plays a key role in the efficient and stereoselective synthesis of these important insect pheromone constituents. [] * Synthesis of 5-Acylindolizine-7-carbonitriles: this compound is crucial for the regioselective [4 + 2] annulation leading to these compounds, expanding the indolizine chemical space. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C₇H₁₅NO₂. It has a molecular weight of 145.21 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research excerpts don't contain specific spectroscopic data (NMR, IR, etc.), such data can be found in spectral databases like NIST, SDBS, or other chemical information resources.

Q7: In what solvents is this compound typically used?

A7: this compound has been used effectively in various solvents, including ethanol, toluene, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). [, , , , , , ] The choice of solvent depends on the specific reaction conditions and substrate compatibility.

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